Emerging Contaminants in Freshwater Ecosystems: A Technical Guide for Researchers and Drug Development Professionals
Emerging Contaminants in Freshwater Ecosystems: A Technical Guide for Researchers and Drug Development Professionals
Published: October 29, 2025
Executive Summary
Freshwater ecosystems are increasingly threatened by a diverse array of emerging contaminants (ECs), including pharmaceuticals, personal care products (PCPs), pesticides, per- and polyfluoroalkyl substances (PFAS), and microplastics.[1] These substances, often not yet subject to regulation, can exert significant adverse effects on aquatic organisms and ecosystem health, even at low concentrations.[2] This technical guide provides an in-depth overview of the core issues surrounding ECs in freshwater, including their sources, occurrence, and toxicological effects. It further details the experimental protocols for their analysis and presents key quantitative data in a comparative format. Finally, this guide illustrates the complex interactions and experimental workflows through detailed diagrams to support researchers, scientists, and drug development professionals in understanding and addressing this growing environmental challenge.
Introduction: The Rise of Emerging Contaminants
Contaminants of emerging concern (CECs) are pollutants that have been detected in the environment but whose ecological and human health impacts are not yet fully understood and are not commonly monitored.[1][3] Their sources are widespread and linked to human activities, including agricultural runoff, urban runoff, and discharges from wastewater treatment plants (WWTPs) and industrial facilities.[1] The continuous introduction of these substances into aquatic environments makes them "pseudo-persistent," leading to chronic exposure for aquatic organisms.[2]
This guide will focus on the following key classes of emerging contaminants:
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Pharmaceuticals and Personal Care Products (PPCPs): A diverse group of compounds including antibiotics, hormones, and anti-inflammatory drugs that enter the environment after human use and excretion.[2]
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Pesticides: Herbicides, insecticides, and fungicides that are applied in agriculture and urban areas and can be transported to water bodies through runoff.[2]
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Per- and Polyfluoroalkyl Substances (PFAS): A large group of synthetic chemicals used in a wide variety of industrial and consumer products, known for their extreme persistence in the environment.[4]
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Microplastics: Small plastic particles (<5 mm) that originate from the breakdown of larger plastic debris or are manufactured for use in products like cosmetics.[1]
Quantitative Analysis of Emerging Contaminants in Freshwater
The concentration of emerging contaminants in freshwater ecosystems can vary widely depending on the location, proximity to sources, and the physicochemical properties of the compound. The following tables summarize reported concentration ranges for various ECs in freshwater and their toxicological effects on aquatic organisms.
Table 1: Occurrence of Selected Emerging Contaminants in Freshwater Ecosystems
| Contaminant Class | Compound | Concentration Range (ng/L) | Location Type | Reference(s) |
| Pharmaceuticals | Ibuprofen | up to 603,000 | WWTP Influent | [2] |
| Naproxen | up to 611,000 | WWTP Influent | [2] | |
| Acetaminophen | up to 623,000 | WWTP Influent | [2] | |
| Erythromycin | up to 4,878 | Surface Water (Europe) | [2] | |
| Trimethoprim | up to 162,000 | Surface Water (Asia) | [2] | |
| Pesticides | Atrazine | Detections in 28 of 104 samples (0.10 µg L-1 level) | Oxbow Lakes (USA) | [5] |
| Metolachlor | Detections in 22 of 104 samples (0.10 µg L-1 level) | Oxbow Lakes (USA) | [5] | |
| Cyanazine | Detections in 26 of 104 samples (0.10 µg L-1 level) | Oxbow Lakes (USA) | [5] | |
| Carbofuran | 0 - 3,395 | Paddy Fields (Bangladesh) | [6] | |
| Carbofuran | 949 - 1,671 | Lakes (Bangladesh) | [6] | |
| PFAS | PFOS | up to 270 | River (UK) | [4] |
| PFOA | 8.48 | River (USA) | [7] | |
| Total PFAS | up to 8,250 | Surface Water (China) | [4] | |
| Total PFAS | 1.49 - 70.8 | River (USA) | [7] | |
| Other | 6PPD-Quinone | 110 - 428 | River (Germany) | [8] |
| 6PPD-Quinone | 15 - 756 | River (Canada) | [8] |
Table 2: Ecotoxicological Data for Selected Emerging Contaminants in Freshwater Organisms
| Contaminant | Species | Endpoint | Value | Reference(s) |
| Pesticides | Endosulfan | Clarias gariepinus (African Catfish) | 96-h LC50: 0.004 mg/L | [9] |
| Dieldrin | Clarias gariepinus (African Catfish) | 96-h LC50: 0.006 mg/L | [9] | |
| Heptachlor | Clarias gariepinus (African Catfish) | 96-h LC50: 0.056 mg/L | [9] | |
| Atrazine | Hyalella azteca | 96-h LC50: 5100 µg/L | [2] | |
| Pharmaceuticals | Diclofenac | Danio rerio (Zebrafish) - embryonic | LC50: 6.11 mg/L | [10] |
| Diclofenac | Danio rerio (Zebrafish) - juvenile | LC50: 166.6 mg/L | [10] | |
| Industrial Chemicals | Mercury Chloride | Cyprinus carpio (Common Carp) | 96-h LC50: 0.782 mg/l | [11] |
| Nanoparticles | Silver | Tenualosa ilisha - larvae | LC50: 0.23 ppm | [12] |
| Silver | Tenualosa ilisha - fingerling | LC50: 1.45 ppm | [12] | |
| Selenium | Tenualosa ilisha - larvae | LC50: 0.89 ppm | [12] | |
| Selenium | Tenualosa ilisha - fingerling | LC50: 1.65 ppm | [12] | |
| PFAS | PFOS | Daphnia magna | 21-d growth LOEC: 8 µg/L | [13] |
| PFOS | Lampsilis siliquoidea (Mussel) | 36-d survival LOEC: 4.5 µg/L | [13] |
LC50: Lethal concentration for 50% of the test organisms. NOEC: No observed effect concentration. LOEC: Lowest observed effect concentration.
Experimental Protocols
Accurate and reproducible methods are essential for the detection and toxicological assessment of emerging contaminants. This section provides an overview of key experimental protocols.
Chemical Analysis of Emerging Contaminants in Water
A common workflow for the analysis of polar organic emerging contaminants, such as pharmaceuticals and pesticides, in water samples involves solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol: Solid-Phase Extraction (SPE) and LC-MS/MS Analysis of Pharmaceuticals in Water
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Sample Collection and Filtration: Collect approximately one liter of water in a clean glass bottle.[14] Filter the sample through a glass fiber filter (e.g., 0.7 µm pore size) to remove suspended solids.[14]
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SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) by passing methanol followed by ultrapure water through it.[14][15] It is crucial not to let the cartridge dry out after conditioning.[15]
-
Sample Loading: Pass the filtered water sample through the conditioned SPE cartridge at a controlled flow rate.[14][15] The target analytes will be retained on the sorbent material.
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Washing: Wash the cartridge with a specific volume of ultrapure water to remove any co-extracted, more polar interferences.[15]
-
Elution: Elute the retained analytes from the cartridge using a small volume of an organic solvent, such as methanol or a mixture of methanol and another solvent.[14][15]
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of a solvent mixture compatible with the LC-MS/MS mobile phase.[14][16]
-
LC-MS/MS Analysis: Inject the reconstituted sample into an LC-MS/MS system for separation and detection of the target analytes.[14]
Identification of Microplastics in Freshwater
The identification and quantification of microplastics in freshwater samples typically involves sample collection, digestion of organic matter, and microscopic or spectroscopic analysis.
Protocol: Microplastic Identification in Freshwater Samples
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Sample Collection: Collect water or sediment samples. For water samples, a plankton net or bulk water collection can be used.
-
Digestion of Organic Matter: To remove organic matter that can interfere with microplastic identification, a digestion step is necessary.[17] This can be achieved by treating the sample with a 30% hydrogen peroxide (H2O2) solution.[17] For more complex matrices, a two-step digestion with potassium hydroxide (KOH) followed by H2O2 can be effective.[18]
-
Density Separation: For sediment samples, density separation can be used to isolate the less dense microplastics from the heavier sediment particles.[19] This is often done using a high-density salt solution (e.g., sodium chloride, zinc chloride).[17]
-
Filtration: Filter the digested (and density-separated) sample through a filter membrane (e.g., gridded filter paper).[3]
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Microscopic Examination: Visually inspect the filter under a dissecting or compound microscope.[3] Microplastics can be initially identified based on their color, shape (fibers, fragments, beads), and lack of cellular structures.[3] Prodding with a needle can help distinguish plastics from organic material or minerals.[3]
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Spectroscopic Confirmation (Optional but Recommended): For definitive identification, spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy or Raman spectroscopy can be used to confirm the polymer type of the suspected microplastic particles.
Ecotoxicological Testing
Standardized ecotoxicological tests are used to assess the potential harm of emerging contaminants to aquatic organisms. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized test guidelines.
Protocol: OECD 202 - Daphnia sp. Acute Immobilisation Test
This test assesses the acute toxicity of a substance to Daphnia magna.[20][21]
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Test Organisms: Use young daphnids, less than 24 hours old at the start of the test.[21]
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Test Substance Preparation: Prepare a series of at least five concentrations of the test substance in a suitable medium. A control group with no test substance is also required.[21]
-
Exposure: Expose the daphnids to the different concentrations of the test substance for a period of 48 hours.[21] A minimum of 20 animals, divided into four groups of five, should be used for each concentration and the control.[20]
-
Observation: Record the number of immobilized daphnids at 24 and 48 hours.[21] Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.
-
Data Analysis: Analyze the results to calculate the EC50 (the concentration that causes immobilisation in 50% of the daphnids) at 48 hours.[21]
Visualizing Complex Interactions
The following diagrams, created using the DOT language, illustrate key concepts related to emerging contaminants in freshwater ecosystems.
Caption: Workflow for the analysis of emerging contaminants in water.
Caption: Simplified signaling pathway of atrazine-induced endocrine disruption.
Caption: Potential signaling pathways affected by metformin in aquatic plants.[22]
Conclusion and Future Outlook
The presence of emerging contaminants in freshwater ecosystems poses a significant and complex challenge. This guide has provided a technical overview of the key issues, including quantitative data on their occurrence and toxicity, as well as detailed experimental protocols for their analysis. The provided diagrams illustrate some of the intricate relationships and processes involved.
For researchers and professionals in drug development, a thorough understanding of the environmental fate and effects of chemical compounds is increasingly important. Future research should focus on:
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Developing more sensitive and rapid analytical methods for the detection of a wider range of emerging contaminants and their transformation products.
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Investigating the long-term, sublethal effects of chronic exposure to low concentrations of these contaminants and their mixtures.
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Elucidating the molecular mechanisms of toxicity to better predict the potential impacts of new chemical entities.
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Developing and implementing more effective water treatment technologies to remove emerging contaminants from wastewater.
By advancing our knowledge in these areas, we can better protect our freshwater resources and mitigate the potential risks posed by emerging contaminants.
References
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